Monoanhydride with sulfuric acid

Descripción

Structural and Molecular Characterization of Sulfuric Acid Anhydrides

Primary Anhydride: Sulfur Trioxide

Molecular Geometry and Bonding Configuration

Sulfur trioxide exhibits a highly symmetrical trigonal planar molecular geometry that serves as the fundamental structural framework for understanding its chemical behavior. The central sulfur atom adopts sp² hybridization, forming three equivalent double bonds with oxygen atoms positioned at 120-degree bond angles. This geometric arrangement results from the repulsion of valence shell electron pairs, as predicted by Valence Shell Electron Pair Repulsion theory, positioning the three oxygen atoms as far apart as possible in three-dimensional space.

The bonding configuration involves the formation of three double covalent bonds between the central sulfur atom and each oxygen atom, with each sulfur-oxygen double bond containing one sigma bond and one pi bond. The sulfur atom possesses six valence electrons, while each oxygen atom contributes six valence electrons, resulting in a total of twenty-four valence electrons distributed throughout the molecular structure. The absence of lone pairs on the central sulfur atom ensures that the molecular geometry remains undistorted, maintaining perfect trigonal planar symmetry.

Advanced molecular orbital analysis reveals that the bonding involves overlap between sp² orbitals on sulfur and p orbitals on oxygen atoms, creating a delocalized electron system that contributes to the molecule's stability. The sulfur atom achieves an oxidation state of +6, with formal charge calculations indicating values ranging from 0 to +2 depending on the assumed bonding model. The three sulfur-oxygen bond lengths are equivalent at 1.42 Å, confirming the symmetric nature of the molecular structure.

Polymorphic Forms and Phase Behavior

Sulfur trioxide demonstrates remarkable polymorphic behavior, existing in three distinct solid forms designated as alpha, beta, and gamma polymorphs, each exhibiting unique physical properties and structural characteristics. The gamma form represents the most stable configuration under anhydrous conditions, forming when absolutely pure sulfur trioxide is maintained below its freezing point of 16.8°C. This form adopts a cyclic trimer configuration with the molecular formula [S(=O)₂(μ-O)]₃, where three sulfur trioxide units are connected through bridging oxygen atoms.

The beta form develops when sulfur trioxide is exposed to trace amounts of moisture at temperatures below 32.5°C, resulting in a feathery, silk-like crystalline structure with enhanced polymerization tendencies. This intermediate form exhibits a melting point of 32.5°C and represents a metastable phase that gradually converts to the more stable alpha form over extended periods. The conversion process is catalyzed by moisture content and elevated temperatures, leading to structural rearrangement and increased molecular weight.

The alpha form constitutes the most thermodynamically stable polymorph, characterized by a fibrous, stringy appearance and the highest melting point of 80°C. Structurally, alpha sulfur trioxide exists as a polymeric chain [S(=O)₂(μ-O)]ₙ with hydroxyl group terminations at each end of the polymer chain. The relative vapor pressures of the three forms follow the sequence alpha < beta < gamma at identical temperatures, reflecting their respective molecular weights and structural complexities. The "alpha explosion" phenomenon occurs when alpha crystals are heated to their melting point, resulting in a sudden vapor pressure increase sufficient to shatter glass containers.

| Polymorph | Melting Point | Physical Appearance | Molecular Structure | Stability |

|---|---|---|---|---|

| Alpha | 80°C | Fibrous, stringy | Polymeric chain | Most stable |

| Beta | 32.5°C | Feathery, silk-like | Intermediate polymer | Metastable |

| Gamma | 16.8°C | Ice-like | Cyclic trimer | Stable when pure |

Spectroscopic Identification Techniques

Spectroscopic characterization of sulfur trioxide employs multiple analytical techniques, with infrared absorption spectroscopy serving as the primary method for quantitative analysis and structural identification. The infrared spectrum reveals characteristic absorption bands at 1386 cm⁻¹ and 2438 cm⁻¹, with the former being approximately 66 times stronger than the latter. The 1386 cm⁻¹ band experiences interference from water and sulfur dioxide absorption features, complicating quantitative measurements in complex gas mixtures.

The 2438 cm⁻¹ absorption band offers superior selectivity for sulfur trioxide identification due to greater separation from sulfur dioxide bands and minimal water interference. However, weak carbon dioxide absorption in this spectral region requires careful spectral deconvolution procedures. High-resolution Fourier Transform Infrared spectroscopy with sensitive Indium Antimonide and Mercury Cadmium Telluride detectors enables detection limits of 5-15 parts per million under optimal measurement conditions.

Raman spectroscopy provides complementary structural information, revealing characteristic frequencies at 152, 302, 323, 472, 506, 729, 800, and 1422 cm⁻¹ for sulfur trioxide in oleum solutions. The appearance of new Raman lines at 1075 cm⁻¹ and 530 cm⁻¹ indicates the presence of monomeric sulfur trioxide in concentrated solutions. Temperature-dependent spectroscopic studies demonstrate that absorption cross-sections vary significantly with gas temperature, requiring comprehensive databases for accurate quantitative analysis.

Ultraviolet absorption spectroscopy reveals absorption characteristics near 200 nanometers, though the absorption cross-section is approximately one order of magnitude lower than sulfur dioxide in this spectral region. The measured cross-section exhibits a peak value of approximately 9×10⁻¹⁹ cm², limiting the sensitivity of ultraviolet-based detection methods. Advanced laser absorption spectroscopy techniques using external cavity quantum cascade laser sources in the 7-8 micrometer and 8-9 micrometer wavelength regions provide enhanced sensitivity for sulfur trioxide detection in high-temperature industrial applications.

Mixed Monoanhydrides with Inorganic Acids

Nitrous Acid Monoanhydride

Nitrosylsulfuric acid, with the molecular formula HNO₅S, represents the mixed anhydride formed between sulfuric acid and nitrous acid, exhibiting unique structural and chemical properties. This colorless solid compound possesses a molecular weight of 127.07 atomic mass units and demonstrates significant industrial importance in caprolactam production and historical sulfuric acid manufacturing processes. The compound serves as the mixed anhydride of sulfuric acid and nitrous acid, incorporating both sulfur and nitrogen functional groups within a single molecular framework.

The molecular structure contains distinct functional domains, with the sulfuric acid component providing the sulfur-oxygen framework and the nitrous acid moiety contributing the nitrogen-oxygen functionality. Standard International Chemical Identifier analysis reveals the InChI string as InChI=1S/HNO5S/c2-1-6-7(3,4)5/h(H,3,4,5), confirming the presence of five oxygen atoms, one nitrogen atom, one sulfur atom, and one hydrogen atom. The compound exhibits a percent composition of 0.79% hydrogen, 11.02% nitrogen, 62.95% oxygen, and 25.23% sulfur.

Synthesis proceeds through the reaction of sodium nitrite with concentrated sulfuric acid according to the equation: HNO₂ + H₂SO₄ → HSO₄NO + H₂O. Alternative preparation methods involve the reaction between nitric acid and sulfur dioxide under controlled conditions. The compound functions as an effective nitrosating agent, diazotizing agent, and oxidizing agent in organic synthesis applications. Industrial applications include the nitrosodecarboxylation reaction with cyclohexanecarboxylic acid to generate caprolactam through the Snia Viscosa process.

Selenic Acid Monoanhydride

The selenic acid monoanhydride, designated with the molecular formula H₂O₁₀S₂Se, represents a complex mixed anhydride system incorporating both sulfur and selenium oxidation chemistry. This compound, also known as selenotrisulfuric acid, demonstrates the structural formula ((HSO₄)₂SeO₂), indicating the presence of two hydrogen sulfate groups coordinated with a selenium dioxide core. The molecular weight totals to a substantial value reflecting the incorporation of the heavy selenium atom within the sulfuric acid anhydride framework.

Structural analysis reveals a coordination complex where selenium dioxide serves as the central component, with two hydrogen sulfate groups providing the sulfuric acid anhydride functionality. The compound designation as selenonylsulfate ((SeO₂)(HSO₄)₂) emphasizes the dual nature of this mixed anhydride system, combining selenium oxoacid chemistry with sulfuric acid derivatives. The presence of selenium in the +4 oxidation state within the SeO₂ unit creates opportunities for unique redox chemistry and coordination behavior.

The formation mechanism involves the anhydride condensation between selenic acid and sulfuric acid, resulting in water elimination and the establishment of bridging oxygen atoms between the selenium and sulfur centers. This structural arrangement creates a stable coordination environment that maintains the integrity of both acid components while enabling enhanced reactivity compared to the individual parent acids. The compound exhibits characteristic chemical properties derived from both selenium and sulfur oxoacid functionalities, making it valuable for specialized synthetic applications.

Organic Acid Monoanhydrides

Benzoic Acid Derivative

Benzoic acid sulfate, with the molecular formula C₇H₆O₅S, represents a significant organic sulfuric acid anhydride characterized by the attachment of a sulfate group to the carboxylic acid functionality of benzoic acid. This compound belongs to the class of benzoic acids and derivatives, featuring a carboxylic acid substituent attached to a benzene ring with additional sulfate modification. The molecular weight of 202.18 atomic mass units reflects the incorporation of both aromatic and sulfuric acid anhydride components within a single molecular structure.

The structural framework consists of a benzene ring bearing a carboxylic acid group that has undergone anhydride formation with sulfuric acid, resulting in the elimination of water and the establishment of a sulfate ester linkage. The International Union of Pure and Applied Chemistry name (benzoyloxy)sulfonic acid describes the chemical connectivity, indicating the benzoyl group attached through an oxygen bridge to the sulfonic acid functionality. The Simplified Molecular-Input Line-Entry System notation OS(=O)(=O)OC(=O)C1=CC=CC=C1 provides a linear representation of the molecular structure.

Molecular property analysis reveals significant structural parameters including four hydrogen bond acceptor sites, one hydrogen bond donor group, and three rotatable bonds, indicating moderate flexibility within the molecular framework. The polar surface area of 80.67 Ų suggests substantial hydrophilic character, while the calculated partition coefficient values indicate moderate lipophilicity. The strongest acidic pKa value of -2.32 demonstrates the enhanced acidity resulting from the combination of carboxylic acid and sulfuric acid functionalities.

The compound exhibits an exact mass of 201.993594467 atomic mass units and demonstrates specific chemical reactivity patterns derived from both aromatic and sulfuric acid anhydride components. Solubility characteristics indicate a value of 1.44 grams per liter, reflecting the balance between hydrophilic sulfate functionality and hydrophobic aromatic character. The molecular refractivity of 43.59 provides insights into the electronic polarizability and optical properties of the compound.

Aromatic Sulfuric Anhydride Complexes

Aromatic sulfuric anhydride complexes represent a broader class of compounds where sulfur trioxide forms association complexes with aromatic molecules, creating stable adducts with enhanced chemical reactivity. These complexes demonstrate the Lewis acid character of sulfur trioxide, readily forming adducts with Lewis bases including aromatic nitrogen-containing compounds such as pyridine. The sulfur trioxide pyridine complex serves as a prototypical example of this class, providing controlled reactivity for sulfonation reactions while maintaining stability under ambient conditions.

The formation mechanism involves coordination of the aromatic molecule to the sulfur center through lone pair donation, creating a stable complex that modifies the reactivity profile of both components. Related adducts form from aromatic ethers such as dioxane and aromatic amines including trimethylamine, demonstrating the versatility of sulfur trioxide in forming stable aromatic complexes. These coordination complexes serve as effective sulfonating agents for activated substrates, providing controlled delivery of sulfur trioxide functionality in synthetic applications.

Structural characterization reveals coordination geometries where the aromatic molecule occupies an axial position relative to the trigonal planar sulfur trioxide framework, creating pseudo-tetrahedral or pseudo-octahedral coordination environments depending on the nature of the aromatic ligand. The electronic effects of aromatic substitution influence the stability and reactivity of these complexes, with electron-rich aromatics forming more stable adducts compared to electron-deficient systems. Spectroscopic analysis demonstrates characteristic shifts in both aromatic and sulfur trioxide vibrational frequencies upon complex formation, providing diagnostic signatures for structural identification.

The synthetic utility of aromatic sulfuric anhydride complexes extends to aromatic sulfonation reactions, where controlled sulfur trioxide delivery enables regioselective functionalization of aromatic substrates. The complexes demonstrate enhanced thermal stability compared to free sulfur trioxide, reducing the tendency for polymerization and enabling more predictable reaction conditions. Industrial applications include the production of aromatic sulfonic acids and sulfonated polymers where controlled reactivity and selectivity are essential for product quality and process safety.

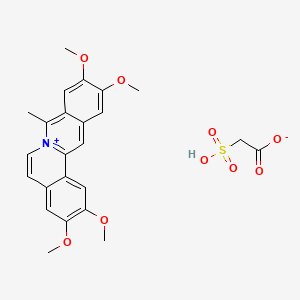

Propiedades

Número CAS |

38989-37-6 |

|---|---|

Fórmula molecular |

C24H25NO9S |

Peso molecular |

503.5 g/mol |

Nombre IUPAC |

2-sulfoacetate;2,3,10,11-tetramethoxy-8-methylisoquinolino[2,1-b]isoquinolin-7-ium |

InChI |

InChI=1S/C22H22NO4.C2H4O5S/c1-13-16-11-21(26-4)20(25-3)10-15(16)8-18-17-12-22(27-5)19(24-2)9-14(17)6-7-23(13)18;3-2(4)1-8(5,6)7/h6-12H,1-5H3;1H2,(H,3,4)(H,5,6,7)/q+1;/p-1 |

Clave InChI |

KRPNDEFBHRAWPW-UHFFFAOYSA-M |

SMILES |

CC1=C2C=C(C(=CC2=CC3=[N+]1C=CC4=CC(=C(C=C43)OC)OC)OC)OC.C(C(=O)[O-])S(=O)(=O)O |

SMILES canónico |

CC1=C2C=C(C(=CC2=CC3=[N+]1C=CC4=CC(=C(C=C43)OC)OC)OC)OC.C(C(=O)O)S(=O)(=O)[O-] |

Números CAS relacionados |

6872-73-7 (Parent) |

Sinónimos |

coralyne coralyne acetosulfate coralyne chloride coralyne sulfoacetate NSC-154890 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Nitrosylsulfuric Acid (HNOSO₄)

- CAS No.: 7782-78-7 .

- Molecular Formula: HNO₅S.

- Structure: Sulfuric acid monoanhydride with nitrous acid (HNO₂), forming HOSO₂-O-NO.

- Synthesis: Produced by reacting nitrous acid (HNO₂) with concentrated sulfuric acid .

- Applications : Industrial catalyst in diazotization reactions and dye production .

- Key Differences: Unlike APS, nitrosylsulfuric acid is non-biological and used in synthetic chemistry. It decomposes in water, releasing NOₓ gases .

Sodium Acetyl Sulfate (C₂H₃NaO₅S)

- CAS No.: 19201-24-2 .

- Structure : Mixed anhydride of acetic acid and sulfuric acid (CH₃CO-O-SO₃⁻Na⁺).

- Synthesis : Formed via reaction of acetic anhydride with sodium hydrogen sulfate .

- Applications : Used as an acetylating agent in organic synthesis.

- Key Differences: Less reactive than APS, stable under dry conditions, and non-biological .

5'-Inosinic Acid Monoanhydride with Sulfuric Acid

- CAS No.: 29168-29-4 .

- Molecular Formula : C₁₆H₁₆N₅O₉PS.

- Structure: Inosine monophosphate (IMP) linked to sulfate via a phosphoanhydride bond.

- Biological Role: Potential sulfate donor in nucleotide metabolism, analogous to APS but less well-characterized .

5'-Uridylic Acid Monoanhydride with 1-Hexadecanesulfonic Acid

- CAS No.: 134282-88-5 .

- Molecular Formula : C₂₅H₄₅N₂O₁₁PS.

- Structure: Uridine 5'-monophosphate conjugated with a long-chain alkyl sulfonic acid.

- Applications : Likely used in lipid-modified nucleotide research or surfactant chemistry .

Comparative Data Table

Research Findings and Challenges

- APS Stability : APS is highly labile in aqueous media, limiting its isolation in pure form .

- Industrial vs. Biological Use: Nitrosylsulfuric acid and sodium acetyl sulfate are synthetically robust, whereas nucleotide-based monoanhydrides (APS, 5'-inosinic acid) require controlled conditions .

- Synthetic Complexity: Monoanhydrides like perylene monoimide monoanhydride () require multi-step synthesis due to steric hindrance and purification challenges .

Q & A

What are the common synthetic methodologies for preparing monoanhydrides with sulfuric acid in organic synthesis?

Basic Research Question

Monoanhydrides with sulfuric acid are synthesized via controlled reaction conditions and catalytic systems. For example, perylene monoimide monoanhydride (PMIA) synthesis involves:

- Converting perylene dianhydride (PTCDA) to a tetrabutyl tetraester intermediate under mild conditions.

- Adjusting solvent ratios (toluene/hexane, 5:1 v/v) to selectively form monoanhydride diesters .

- Refluxing with acetic acid and sulfuric acid to yield the final monoanhydride .

Another method involves preparing molybdate sulfuric acid (MSA) catalysts by reacting sodium molybdate with chlorosulfonic acid in dry hexane, followed by washing and drying . These methods emphasize solvent selection, stoichiometric control, and stepwise transformations.

How do sulfuric acid-based catalysts (e.g., MSA, ASA) compare to traditional sulfuric acid in condensation reactions?

Basic Research Question

Catalysts like MSA (molybdate sulfuric acid) and ASA (alumina sulfuric acid) offer superior performance in terms of yield, selectivity, and recyclability:

- In pyrrole synthesis, MSA achieved 85–92% yields via a [2+2+1] strategy, outperforming traditional H₂SO₄ due to enhanced Brønsted acidity and stability .

- ASA demonstrated high efficiency in synthesizing 1,4-dihydropyridines under microwave irradiation, reducing reaction times by 50% compared to conventional methods .

Methodological optimization includes testing solvent compatibility (e.g., ethanol vs. methanol) and catalyst loading (1–5 mol%) to balance reactivity and side reactions .

What mechanistic pathways are involved in sulfuric acid monoanhydride-catalyzed multicomponent reactions?

Advanced Research Question

Mechanistic studies reveal two key pathways:

- Imine Intermediate Formation : In pyrrole synthesis, 1,3-dicarbonyl compounds react with NH₄OAc to form imine intermediates, which undergo MSA-catalyzed cyclization with activated benzophenones .

- Gem-Bisamide Formation : Aldehydes are activated by MSA/SSA (silica sulfuric acid), forming semi-amide intermediates that dehydrate to acylimine species before coupling with a second amide .

Kinetic isotope effect (KIE) studies and in-situ FTIR spectroscopy are critical for validating these pathways .

How can kinetic modeling be applied to optimize reactions involving sulfuric acid monoanhydrides?

Advanced Research Question

Kinetic models for acid-catalyzed systems use power-law approaches to predict yields and side reactions. For example:

- The conversion of d-fructose to HMF (5-hydroxymethylfurfural) with H₂SO₄ was modeled using Arrhenius parameters (Ea = 70–120 kJ/mol) and acid concentration dependencies (0.005–1 M) .

- Optimal conditions (e.g., 166°C, 0.005 M H₂SO₄) were derived to maximize HMF yield (56 mol%), validated against experimental data .

Researchers should integrate computational tools (e.g., COMSOL, MATLAB) to simulate reaction networks and identify rate-limiting steps .

How can discrepancies in catalyst efficiency for sulfuric acid derivatives be resolved?

Advanced Research Question

Contradictions in catalyst performance (e.g., MSA vs. ASA) arise from differences in:

- Acid Strength : MSA (pKa ~ -2.5) vs. ASA (pKa ~ -1.8) impacts protonation efficiency in polar solvents .

- Surface Area : Nano-ASA provides higher active sites (20–30 m²/g) than bulk ASA, improving yields in α-aminonitrile synthesis .

Systematic studies using design of experiments (DoE) and response surface methodology (RSM) can isolate variables like temperature, solvent polarity, and catalyst morphology .

What strategies enable the recovery and reuse of heterogeneous sulfuric acid catalysts?

Advanced Research Question

Heterogeneous catalysts like xanthan sulfate (XSA) are recoverable via:

- Filtration and Washing : Post-reaction, XSA is filtered, washed with methanol/CH₃CN, and dried at 120°C for 5 hours .

- Reusability Testing : XSA retained >95% activity over 5 cycles in N-nitrosation reactions due to stable sulfonic acid groups .

Characterization via BET analysis and FTIR ensures structural integrity after reuse .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.